Triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium

CAS No.: 83803-63-8

Cat. No.: VC17047918

Molecular Formula: C20H20CrN2O8S

Molecular Weight: 500.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83803-63-8 |

|---|---|

| Molecular Formula | C20H20CrN2O8S |

| Molecular Weight | 500.4 g/mol |

| IUPAC Name | chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |

| Standard InChI | InChI=1S/C20H14N2O5S.Cr.3H2O/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;;/h1-11,23-24H,(H,25,26,27);;3*1H2 |

| Standard InChI Key | IFGSKNZGNSTXIU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.O.O.O.[Cr] |

Introduction

Chemical Composition and Molecular Structure

Molecular Formula and Weight

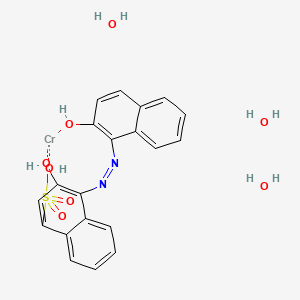

The compound’s molecular architecture comprises a central chromium(III) ion coordinated by three aqua ligands, a sulfonated naphthalene backbone, and an azo-linked hydroxynaphthyl group. As detailed in Table 1, its empirical formula reflects the integration of organic and inorganic components, yielding a molecular weight of 500.4 g/mol. The IUPAC name—chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid;trihydrate—encapsulates its structural nuances, including the trihydrate configuration.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| CAS No. | 83803-63-8 |

| Molecular Formula | |

| Molecular Weight | 500.4 g/mol |

| IUPAC Name | Chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |

Structural Features

The chromium center adopts an octahedral geometry, coordinated by three water molecules, the sulfonate oxygen, and the deprotonated hydroxyl and azo groups of the ligand. The azo group () bridges the naphthalene rings, creating an extended π-conjugated system responsible for its absorption properties. The sulfonate group enhances solubility in polar solvents, a critical feature for industrial applications.

Spectroscopic Characterization

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves reacting chromium(III) salts with the pre-synthesized azo ligand under controlled pH (6.5–7.5) and temperature (60–80°C) conditions. The ligand itself is prepared via diazotization of 2-amino-1-naphthol followed by coupling with 3-hydroxynaphthalene-1-sulfonic acid. Isolation of the final product requires precipitation with sodium salts and purification via recrystallization from aqueous ethanol.

Table 2: Optimal Synthesis Parameters

| Parameter | Condition |

|---|---|

| pH | 6.5–7.5 |

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Yield | 65–75% |

Optimization Challenges

Key challenges include maintaining chromium in the +3 oxidation state and preventing ligand decomposition during coordination. Ascorbic acid is often added as a stabilizing agent to mitigate oxidation. Analytical techniques such as high-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) ensure product purity, particularly in removing unreacted chromium precursors.

Physicochemical Properties

Physical Properties

The compound exists as a dark green crystalline solid with moderate solubility in water (≈12 g/L at 25°C) and ethanol. Thermal gravimetric analysis (TGA) indicates dehydration at 110–130°C, followed by ligand decomposition above 250°C.

Chemical Reactivity

The aqua ligands exhibit labile behavior, readily substituting with stronger field ligands like chloride or ammonia. In acidic media, the sulfonate group protonates, reducing solubility, while alkaline conditions promote ligand deprotonation and enhanced complex stability. Cyclic voltammetry studies reveal a quasi-reversible Cr/Cr redox couple at −0.45 V vs. SCE, suggesting potential electrocatalytic applications.

Research Insights and Experimental Findings

Stability Studies

Aqueous solutions of the compound demonstrate pH-dependent stability, with optimal longevity at pH 7.0–8.0. Exposure to UV light induces gradual ligand photodegradation, necessitating stabilizers for outdoor applications.

Reactivity with Biomolecules

While direct biological data is scarce, analogous chromium-azo complexes show moderate interaction with serum albumin, altering protein conformation via sulfonate and hydroxyl group binding. Toxicity profiles remain uncharacterized, warranting further investigation.

Future Research Directions

-

Stability Enhancement: Developing chelating additives to mitigate photodegradation.

-

Catalytic Optimization: Modifying ligand architecture to improve redox activity.

-

Eco-Friendly Formulations: Exploring biodegradable ligand alternatives to reduce environmental impact.

-

Biological Profiling: Assessing toxicity, mutagenicity, and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume